
Imidazenil
Vue d'ensemble
Description
Imidazenil (CAS 151271-08-8) is a partial allosteric modulator of γ-aminobutyric acid type A (GABAA) receptors, belonging to the imidazobenzodiazepine class . It exhibits anxiolytic and anticonvulsant properties with a unique pharmacological profile characterized by high potency (IC50 = 0.9 nM for benzodiazepine receptor binding) and reduced side effects compared to classical benzodiazepines . Preclinical studies highlight its ability to antagonize seizures induced by bicuculline and pentylenetetrazole without causing significant sedation, tolerance, or receptor downregulation during chronic use . Structurally, it features a 6-(2-bromophenyl)-8-fluoro-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxamide backbone, contributing to its selective receptor interactions .
Méthodes De Préparation
La synthèse de l'imidazenil implique plusieurs étapes, commençant par la préparation du cycle imidazole, un motif hétérocyclique à cinq chaînons avec deux atomes d'azote. La voie de synthèse implique généralement les étapes suivantes :
Formation du cycle imidazole : Cela peut être réalisé par diverses méthodes telles que les réactions de Debus, Radiszewski, Wallach, Marckwald et Van Leusen.
Réactions de substitution : Le cycle imidazole est ensuite substitué par les groupes fonctionnels nécessaires pour former la structure imidazobenzodiazépine.
Assemblage final : L'étape finale implique la formation du groupe carboxamide, ce qui donne la molécule d'this compound complète.
Analyse Des Réactions Chimiques
L'imidazenil subit plusieurs types de réactions chimiques, notamment :
Oxydation : L'this compound peut être oxydé dans des conditions spécifiques, conduisant à la formation de divers produits d'oxydation.
Réduction : Des réactions de réduction peuvent également se produire, bien qu'elles soient moins fréquentes.
Substitution : L'this compound peut subir des réactions de substitution, en particulier impliquant les groupes bromophényle et fluoro.
Les réactifs et conditions courants utilisés dans ces réactions comprennent des agents oxydants forts pour les réactions d'oxydation et des agents réducteurs pour les réactions de réduction. Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés.
4. Applications de la recherche scientifique
5. Mécanisme d'action
L'this compound exerce ses effets en agissant comme un modulateur allostérique positif partiel de l'action de l'acide gamma-aminobutyrique (GABA) sur les récepteurs GABAA. Il se lie avec une forte affinité aux récepteurs des benzodiazépines, modulant la réponse du récepteur au GABA. Contrairement aux agonistes complets, l'this compound n'active pas complètement le récepteur, ce qui peut contribuer à son profil d'effets secondaires réduits par rapport aux agonistes complets .
Applications De Recherche Scientifique
Pharmacological Profile
Imidazenil is distinguished from traditional benzodiazepines by its ability to provide anxiolytic and anticonvulsant effects without the common side effects associated with these medications, such as sedation, tolerance, and dependence. It operates primarily through GABA_A receptors, particularly those containing α2 and α3 subunits, which are implicated in anxiety regulation and seizure activity .
Key Properties
- Anxiolytic Effects : this compound has shown efficacy in reducing anxiety without producing sedation.
- Anticonvulsant Activity : It demonstrates significant protection against seizures induced by various stimuli.
- Non-Sedative Profile : Unlike other benzodiazepines, this compound does not cause sedation or amnesia at therapeutic doses .
Clinical Applications
- Anxiety Disorders
- Epilepsy Management
- Neuroprotective Effects
- Schizophrenia and Bipolar Disorder
Case Study 1: Efficacy in Anxiety Reduction
In a controlled study involving patas monkeys, this compound was administered alongside alprazolam to assess its impact on learning and performance under anxiety-inducing conditions. Results indicated that this compound effectively reduced anxiety-related errors without impairing cognitive function, unlike alprazolam .
Case Study 2: Anticonvulsant Properties
Research conducted on rats demonstrated that this compound significantly increased the threshold for bicuculline-induced tonic-clonic seizures. The study highlighted that lower doses of this compound were effective compared to higher doses of traditional benzodiazepines like diazepam, indicating a favorable safety profile .
Comparative Data Table
Property | This compound | Alprazolam | Diazepam |
---|---|---|---|
Anxiolytic Effect | High | High | High |
Anticonvulsant Activity | High | Moderate | High |
Sedative Effect | None | Yes | Yes |
Tolerance Development | Low | High | Moderate |
Dependence Liability | Low | High | Moderate |
Mécanisme D'action
Imidazenil exerts its effects by acting as a partial positive allosteric modulator of gamma-aminobutyric acid (GABA) action at GABAA receptors. It binds with high affinity to benzodiazepine receptors, modulating the receptor’s response to GABA. Unlike full agonists, this compound does not fully activate the receptor, which may contribute to its reduced side effect profile compared to full agonists .
Comparaison Avec Des Composés Similaires
Imidazenil vs. Diazepam
- Mechanism : Diazepam is a full agonist at GABAA receptors, while this compound acts as a partial agonist with ~30–50% lower efficacy at α1 subunit-containing receptors .
- Efficacy :
- In bicuculline-induced seizures, this compound (2.5 μmol/kg) achieves maximal protection comparable to Diazepam (35 μmol/kg), but with a 1.27-fold higher AUC for prolonged anticonvulsant duration .
- Chronic Diazepam use leads to tolerance (reduced receptor density by 20–30%), whereas this compound maintains efficacy over 130 days without receptor downregulation .
- Side Effects: this compound lacks Diazepam’s sedative, ataxic, and ethanol-potentiating effects .
This compound vs. Bretazenil
- Receptor Selectivity : Both are partial agonists, but this compound demonstrates greater anticonvulsant potency and minimal sedation in preclinical models .
This compound vs. Abecarnil
- Pharmacodynamics : Abecarnil, a β-carboline partial agonist, shares anticonvulsant activity but differs in neurotransmitter modulation. This compound prevents stress-induced acetylcholine/dopamine release at lower doses (0.05 mg/kg), whereas Abecarnil requires higher doses for similar effects .
- Tolerance Profile : Neither drug induces significant tolerance, but this compound’s imidazole core confers structural advantages for receptor binding .
This compound vs. Midazolam
- Efficacy-Side Effect Balance : Midazolam, a full agonist, produces robust anxiolysis but causes dose-dependent cognitive impairment in primates. This compound, at equipotent doses, preserves learning and memory .
- Receptor Subunit Preference : Midazolam strongly activates α1 subunits linked to sedation, while this compound’s partial agonism at α2/α3 subunits may explain its cleaner profile .
This compound vs. Zolpidem
- Selectivity : Zolpidem, an imidazopyridine, selectively targets α1-containing GABAA receptors, causing sedation. This compound’s broader subunit interaction avoids this limitation .
Activité Biologique
Imidazenil, a novel compound characterized as a partial agonist at benzodiazepine receptors, exhibits significant biological activity with implications for anxiolytic and anticonvulsant therapies. This article synthesizes findings from various studies to elucidate the mechanisms of action, efficacy, and potential applications of this compound.
This compound is classified as an imidazobenzodiazepine, specifically 6-(2-bromophenyl)-8-fluoro-4H-imidazo-[1,5-a][1,4]benzodiazepine-3-carboxamide. It functions primarily as a partial allosteric modulator of the gamma-aminobutyric acid (GABA) type A receptor, selectively interacting with different GABA_A receptor subtypes. Notably, this compound demonstrates low intrinsic efficacy at α1-containing GABA_A receptors while exhibiting high efficacy at α5 subunits, which is critical for its therapeutic profile .
Pharmacological Profile
This compound's pharmacological effects have been extensively documented in both in vitro and in vivo studies. Key findings include:
- Anxiolytic and Anticonvulsant Properties : this compound has been shown to exhibit anxiolytic effects comparable to those of traditional benzodiazepines without the associated risks of sedation or tolerance. In animal models, it effectively reduces seizure activity induced by pentylenetetrazole and isoniazid .
- Tolerance Development : Unlike full agonists such as diazepam and zolpidem, this compound does not induce tolerance to its anticonvulsant or anxiolytic effects after prolonged administration. This is attributed to its selective modulation of GABA_A receptor subunits .
Comparative Efficacy
The following table summarizes the comparative efficacy of this compound against other benzodiazepines based on various studies:
Compound | Anxiolytic Activity | Anticonvulsant Activity | Sedation Risk | Tolerance Development |
---|---|---|---|---|
This compound | High | High | Low | None |
Diazepam | High | High | Moderate | Yes |
Zolpidem | Moderate | Low | Moderate | Yes |
Alprazolam | High | Moderate | High | Yes |
Case Studies and Research Findings
- Neuroprotective Effects : In a study assessing the protective effects against nerve agent toxicity (soman), this compound demonstrated significant neuroprotective properties in guinea pigs, suggesting potential applications in toxicology .
- Behavioral Studies : Research involving tI/R mice indicated that this compound increased spontaneous alternations in the Y-maze test, an indicator of cognitive function improvement post-treatment. This contrasts with α5-insensitive benzodiazepines like zolpidem, which did not yield similar results .
- Long-term Effects on GABA_A Receptors : A study highlighted that chronic administration of diazepam altered the expression of GABA_A receptor subunits, leading to tolerance. In contrast, this compound maintained stable receptor expression levels, underscoring its unique pharmacodynamic profile .
Q & A
Q. What experimental models are optimal for evaluating Imidazenil’s anticonvulsant efficacy while minimizing tolerance development?
Methodology :
- Use rodent models (e.g., rats) challenged with bicuculline or pentylenetetrazol to induce seizures. Compare acute vs. chronic dosing regimens to assess tolerance.
- Key metrics :
- ED50 : Dose required for 50% protection against seizures.
- Receptor density quantification via [<sup>3</sup>H]-flumazenil binding assays post-treatment to evaluate GABAA receptor downregulation .
- Control groups : Include diazepam-treated cohorts for comparative analysis of receptor adaptation .
Q. How can researchers resolve contradictions between in vitro and in vivo data on this compound’s partial agonism?
Methodology :
- In vitro : Perform electrophysiological assays (e.g., patch-clamp) on recombinant GABAA receptors to measure this compound’s efficacy (% maximal GABA response).
- In vivo : Correlate behavioral outcomes (e.g., seizure suppression) with pharmacokinetic parameters (plasma/brain concentration-time profiles).
- Statistical reconciliation : Use non-linear regression to model dose-response relationships and account for metabolite activity .
Q. What methodological approaches validate this compound’s low dependence liability in preclinical studies?
Methodology :
- Withdrawal paradigms : After chronic administration, abruptly discontinue this compound and monitor withdrawal symptoms (e.g., hyperexcitability, weight loss).
- Receptor occupancy studies : Compare benzodiazepine receptor occupancy (via PET imaging or autoradiography) between this compound and full agonists like diazepam .
- Data interpretation : Partial agonists typically exhibit submaximal receptor activation, reducing adaptive receptor downregulation .
Q. How should researchers design longitudinal studies to assess this compound’s neuroprotective effects against organophosphate toxicity?
Methodology :
- Animal models : Expose rats to diisopropylfluorophosphate (DFP), then administer this compound at varying post-exposure intervals.
- Outcome measures :
- Controls : Include midazolam or diazepam for comparative efficacy.
Q. What statistical frameworks are recommended for analyzing contradictory outcomes in this compound’s anticonvulsant vs. anxiolytic effects?
Methodology :
- Multivariate analysis : Apply principal component analysis (PCA) to disentangle correlated variables (e.g., receptor subtype selectivity vs. behavioral outcomes).
- False discovery rate (FDR) control : Use Benjamini-Hochberg correction for multiple comparisons in studies with overlapping endpoints (e.g., anticonvulsant vs. sedative effects) .
Q. How can partial agonism at GABAA receptors be leveraged to optimize this compound’s therapeutic index?
Methodology :
- Dose-ranging studies : Establish a therapeutic window using:
- Lower boundary : Minimum effective dose for seizure suppression.
- Upper boundary : Dose inducing sedation/motor impairment (rotarod test).
- Receptor subtype profiling : Use α-subunit-specific GABAA receptor mutants to identify targets mediating desired vs. adverse effects .
Q. What pharmacokinetic-pharmacodynamic (PK-PD) models best predict this compound’s duration of action in chronic use?
Methodology :
- Compartmental modeling : Fit plasma and brain concentration data to a two-compartment model with effect-site linkage.
- Key parameters :
Q. How do interspecies differences in CYP450 metabolism impact translational research on this compound?
Methodology :
- In vitro metabolism : Use liver microsomes from humans vs. rodents to compare metabolite profiles (LC-MS/MS).
- In vivo validation : Administer this compound with CYP inhibitors (e.g., ketoconazole) to assess metabolic stability .
Q. What experimental controls are critical when studying this compound’s interaction with other GABAergics?
Methodology :
- Isobolographic analysis : Determine additive/synergistic effects when co-administered with drugs like vigabatrin.
- Negative controls : Include vehicle-treated groups and GABAA antagonists (e.g., flumazenil) to confirm receptor specificity .
Q. How can researchers address the lack of human data on this compound’s efficacy in epilepsy?
Methodology :
Propriétés
IUPAC Name |
6-(2-bromophenyl)-8-fluoro-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12BrFN4O/c19-13-4-2-1-3-11(13)16-12-7-10(20)5-6-14(12)24-9-23-17(18(21)25)15(24)8-22-16/h1-7,9H,8H2,(H2,21,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCJHYHKWUWSHEN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N=CN2C3=C(C=C(C=C3)F)C(=N1)C4=CC=CC=C4Br)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12BrFN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90164746 | |
Record name | Imidazenil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90164746 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
399.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
151271-08-8 | |
Record name | 6-(2-Bromophenyl)-8-fluoro-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=151271-08-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Imidazenil | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0151271088 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Imidazenil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90164746 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | IMIDAZENIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7N95V6864R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.